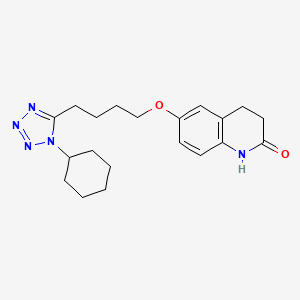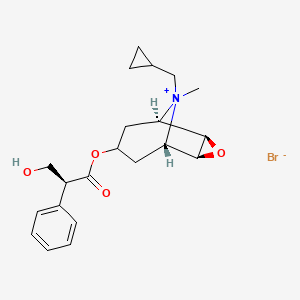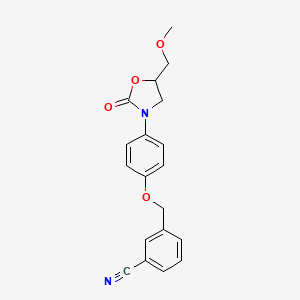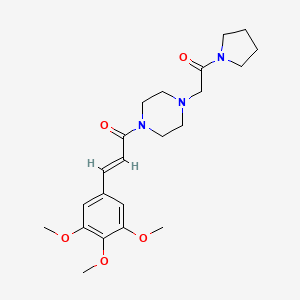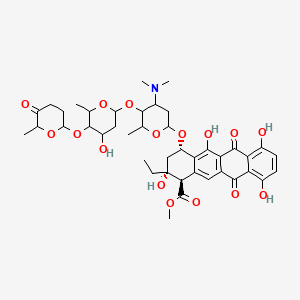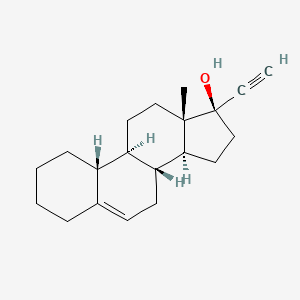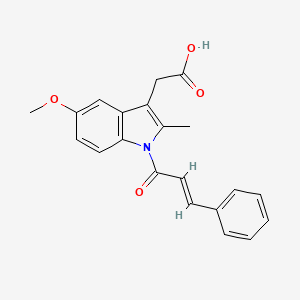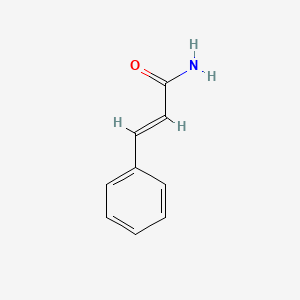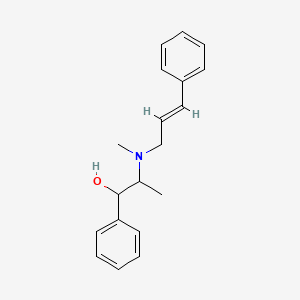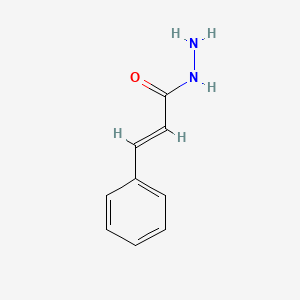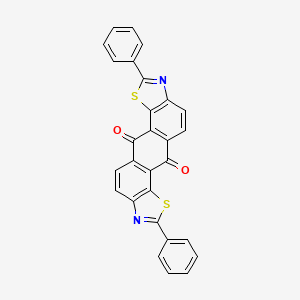
C.I. Vat Yellow 2
Übersicht
Beschreibung
C.I. Vat Yellow 2, also known as Calcoloid Yellow GCD, is a yellow dye agent . It is used in various applications, including the detection of adsorption behavior on natural sediments .
Synthesis Analysis
The synthesis of C.I. Vat Yellow 2 involves a series of chemical reactions. The first stage in the manufacture of this dye is the preparation of the intermediate 2,6-diaminoanthraquinone . This intermediate is then reacted in naphthalene solvent with benzotrichloride, sulfur, and a cuprous chloride catalyst .Molecular Structure Analysis
The molecular formula of C.I. Vat Yellow 2 is C28H14N2O2S2 . Its exact mass is 474.0497, and its molecular weight is 474.55 .Chemical Reactions Analysis
Vat dyes, including C.I. Vat Yellow 2, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation then fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Physical And Chemical Properties Analysis
C.I. Vat Yellow 2 is an orange powder that is insoluble in water and ethanol . In concentrated sulfuric acid, it appears yellow . It is mainly used for cotton, silk sheets, towels, and monochrome printing .Wissenschaftliche Forschungsanwendungen
Textile Dyeing
Vat Yellow 2 is primarily used in the textile industry for dyeing cotton and silk sheets . It is also used for dyeing towels and monochrome printing . The dye is applied using different methods, and many dyes can be applied by more than one method .
Dyeing of Blended Fabrics
Apart from cotton and silk, Vat Yellow 2 can also be used for dyeing blended fabrics such as viscose, polyester/cotton, and PVA/cotton .
Paper Dyeing
Vat Yellow 2 is also used in the paper industry for dyeing purposes .
Natural Dye Alternative
Due to the toxic and allergic reactions of synthetic dyes, there is a growing interest in the application of natural dyes in dyeing of textile materials . Vat Yellow 2, being a vat dye, can serve as an alternative to natural dyes.
Forensic Analysis
Vat Yellow 2, along with other direct and reactive dyes, can be extracted from cotton fibers for forensic analysis . The extracted dyes can provide the identity and relative amounts of dyes present, enhancing the discrimination of trace fiber evidence .
Environmental Impact Research
The environmental impact of vat dyes, including Vat Yellow 2, is a significant area of research. Studies focus on finding optimum conditions for extraction of these dyes from cotton fibers prior to forensic characterization .
Wirkmechanismus
Target of Action
Vat Yellow 2, also known as C.I. Vat Yellow 2, is primarily used as a dye agent . Its primary targets are textile fibers such as cotton and silk, as well as paper . The dye interacts with these substrates, imparting a yellow color .
Mode of Action
Vat Yellow 2 is a chemically complex dye that is insoluble in water . To be applied to its targets, it must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite . This reduction process transforms the dye into a soluble form that can penetrate the fibers of the target material . Once the dye is applied, air oxidation fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .
Biochemical Pathways
The synthesis of Vat Yellow 2 involves a series of chemical reactions . The anthraquinone-based vat dyes, like Vat Yellow 2, require more synthetic steps than other dye classes . These multiple chemical reactions increase the consumption of raw materials . The most significant material losses in dye production come from incomplete chemical reactions .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Vat Yellow 2, we can discuss its analogous properties. The dye’s “ADME” properties—its absorption, distribution, metabolism, and excretion—are influenced by its chemical structure and the conditions of its application . For instance, its insolubility in water affects its distribution and application to substrates .
Result of Action
The primary result of Vat Yellow 2’s action is the imparting of a yellow color to the target substrate . The dye exhibits excellent wash-fastness and light-fastness, meaning the color remains vibrant and resistant to fading even after washing or exposure to light .
Action Environment
The action of Vat Yellow 2 is influenced by environmental factors. For instance, the dye’s solubility and colorfastness can be affected by the pH of the solution it’s applied in . Additionally, the dye’s environmental impact is significant. The manufacture of vat dyes like Vat Yellow 2 can lead to the generation of wastewater and hazardous waste . Therefore, proper waste management practices are crucial to mitigate the environmental consequences of using such dyes .
Safety and Hazards
Zukünftige Richtungen
The future directions for C.I. Vat Yellow 2 and other vat dyes involve addressing the environmental consequences associated with their manufacture. The hazardous organic chemicals, solvents, and heavy metals used in the manufacture of vat dyes can lead to severe environmental consequences at locations where wastewater and solid waste management practices are deficient . Therefore, future research and development in this field may focus on finding more environmentally friendly manufacturing processes and waste management practices .
Eigenschaften
IUPAC Name |
6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQNEGBFFGLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051646 | |
| Record name | C.I. Vat Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless grains; [MSDSonline] | |
| Record name | C.I. Vat Yellow 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
C.I. Vat Yellow 2 | |
CAS RN |
129-09-9 | |
| Record name | 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Yellow 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT YELLOW 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562H14C4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. VAT YELLOW 2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes C.I. Vat Yellow 2 suitable for camouflage applications, particularly in the context of military fabrics?
A1: C.I. Vat Yellow 2, when combined with C.I. Vat Blue 6 and C.I. Vat Red 13, can effectively mimic the reflectance profile of greenish leaves, especially in the near-infrared (NIR) region []. This property makes these dyes, including Vat Yellow 2, particularly useful for camouflage applications in military fabrics, helping to achieve shades like NATO green and forest green [].
Q2: How does the adsorption behavior of C.I. Vat Yellow 2 differ from other dyes when interacting with natural sediments?
A2: Unlike C.I. Mordant Black 11 and C.I. Direct Blue 86, whose sorption to sediments decreases with increasing pH, the sorption of C.I. Vat Yellow 2, similar to C.I. Basic Red 13, slightly increases with increasing pH []. Additionally, removing organic carbon from the sediment enhances the sorption of C.I. Vat Yellow 2 and C.I. Basic Red 13, contrasting with the decreased sorption observed for C.I. Mordant Black 11 and C.I. Direct Blue 86 []. These differences are attributed to the unique physicochemical properties of each dye.
Q3: Can enzymes be used to improve the re-oxidation step in textile dyeing processes involving C.I. Vat Yellow 2?
A3: Yes, research shows that oxidoreductases like laccases can effectively catalyze and accelerate the re-oxidation of chemically reduced C.I. Vat Yellow 2, even when adsorbed onto cotton fabric []. This enzymatic approach, utilizing dissolved air (O2) or H2O2, offers a potentially more sustainable and environmentally friendly alternative to conventional chemical re-oxidation methods.
Q4: Has C.I. Vat Yellow 2 been studied for its potential to degrade under specific conditions like exposure to light?
A4: Yes, research has explored the photochemistry of C.I. Vat Yellow 2 in the context of cotton degradation []. This study investigated how C.I. Vat Yellow 2, along with C.I. Vat Orange 9, photosensitizes cotton degradation when exposed to a carbon-arc light source under varying humidity and oxygen conditions [].
Q5: Can garlic be a potential source of enzymes for the biobleaching of industrial dyes like C.I. Vat Yellow 2?
A5: Research suggests that peroxidase partially purified from garlic exhibits effectiveness in decolorizing several Vat dyes, including Vat Yellow 2 []. This enzymatic approach holds potential for application in industrial wastewater treatment, particularly when combined with hydrogen peroxide, offering a potentially cost-effective and environmentally friendly method for dye degradation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



